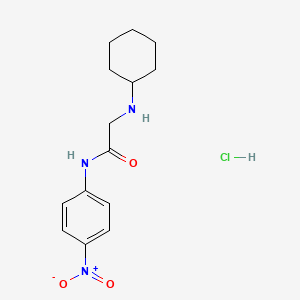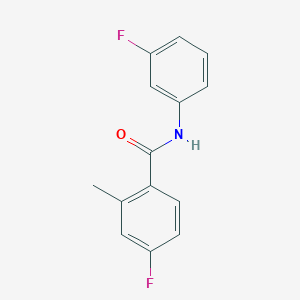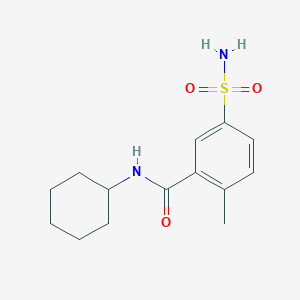
N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride
説明
N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride, also known as CX546, is a potent and selective positive allosteric modulator of the AMPA receptor. It has been extensively studied for its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. In
作用機序
N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride acts as a positive allosteric modulator of the AMPA receptor, which is a subtype of glutamate receptor. AMPA receptors are involved in the fast excitatory neurotransmission in the brain. N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride enhances the activity of AMPA receptors by increasing the affinity of the receptor for glutamate and prolonging the open state of the receptor channel. This results in increased synaptic transmission and enhanced synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride are primarily mediated by its action on the AMPA receptor. N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride enhances synaptic transmission and synaptic plasticity, which are essential for learning and memory. It also increases the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in various cognitive and emotional processes. N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride has been shown to improve cognitive function, enhance memory consolidation, and reduce neuronal damage in various animal models of neurological disorders.
実験室実験の利点と制限
N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride has several advantages and limitations for lab experiments. One of the main advantages is its potency and selectivity for the AMPA receptor. This allows for precise modulation of the receptor activity without affecting other neurotransmitter systems. N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride is also relatively stable and easy to handle, making it suitable for in vitro and in vivo experiments. However, N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride has limited solubility in aqueous solutions, which may limit its application in certain experiments. It also has a short half-life in vivo, which may require frequent dosing or continuous infusion to maintain its effect.
将来の方向性
There are several future directions for the research on N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride. One direction is to further investigate its potential as a therapeutic agent for various neurological disorders. This may involve preclinical and clinical studies to evaluate its safety and efficacy in humans. Another direction is to explore its mechanism of action in more detail, including its interaction with other neurotransmitter systems and its effect on various cellular signaling pathways. Additionally, the development of more potent and selective positive allosteric modulators of the AMPA receptor may lead to the discovery of new therapeutic agents for neurological disorders.
科学的研究の応用
N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride has been extensively studied for its potential as a therapeutic agent for various neurological disorders. It has been shown to enhance synaptic plasticity, improve cognitive function, and protect against neuronal damage. In animal models of Alzheimer's disease, N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride has been shown to improve memory and reduce amyloid-beta deposition. In models of schizophrenia, N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride has been shown to improve cognitive impairment and reduce negative symptoms. In models of depression, N~2~-cyclohexyl-N~1~-(4-nitrophenyl)glycinamide hydrochloride has been shown to enhance the antidepressant effect of conventional antidepressants.
特性
IUPAC Name |
2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3.ClH/c18-14(10-15-11-4-2-1-3-5-11)16-12-6-8-13(9-7-12)17(19)20;/h6-9,11,15H,1-5,10H2,(H,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJPODSTKRFMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(4-fluorobenzyl)oxy]-2,5-pyrrolidinedione](/img/structure/B4389413.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4389418.png)
![ethyl 1-{2-[ethyl(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4389430.png)
![methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B4389437.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4389443.png)

![N-cycloheptyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B4389461.png)
![({1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4389466.png)
![{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4389479.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4389481.png)
![2,2-dimethyl-N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B4389484.png)
